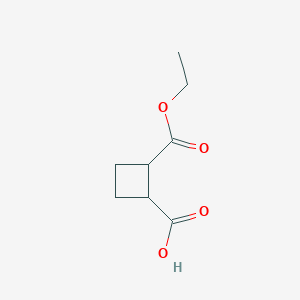
rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis is a cyclobutane derivative with two carboxylic acid groups, one of which is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of ethyl diazoacetate and a suitable cyclobutene derivative. The reaction is carried out in the presence of a catalyst, such as rhodium or copper complexes, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to a more consistent product quality.
化学反応の分析
Types of Reactions
rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or carbodiimides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides.
科学的研究の応用
rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Similar Compounds
Cyclobutane-1,2-dicarboxylic acid: Lacks the ester group present in rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis.
Ethyl cyclobutane-1-carboxylate: Contains only one carboxylic acid group and one ester group.
Cyclobutane-1,2-dicarboxylic acid, diethyl ester: Both carboxylic acid groups are esterified.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a carboxylic acid and an ester group. This combination of features makes it a versatile compound for various chemical reactions and applications.
特性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
2-ethoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
InChIキー |
WPMICURRLLIGEI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
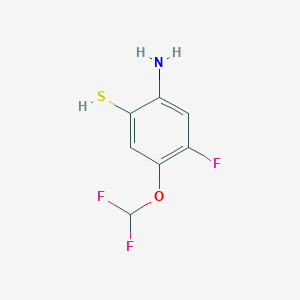
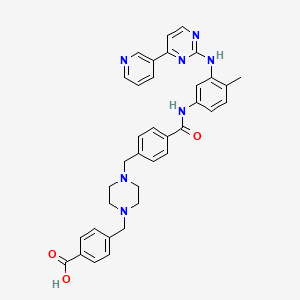
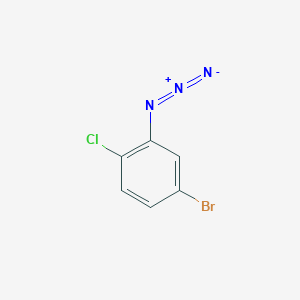

![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
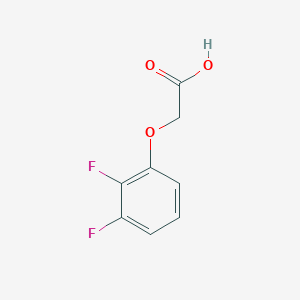
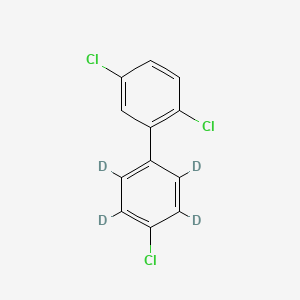
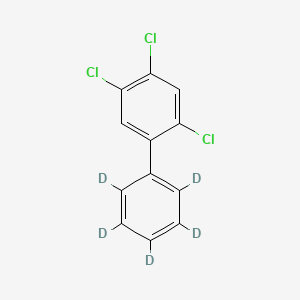
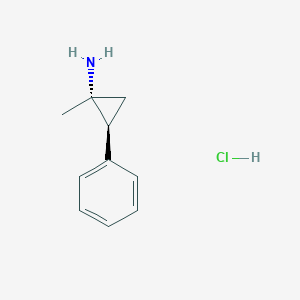
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
